molecular formula C15H12O4 B1267129 Methyl benzoylsalicylate CAS No. 610-60-6

Methyl benzoylsalicylate

Cat. No.: B1267129
CAS No.: 610-60-6
M. Wt: 256.25 g/mol
InChI Key: VFRPYBIGSSNAJS-UHFFFAOYSA-N
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Description

Methyl benzoylsalicylate, also known as methyl 2-(benzoyloxy)benzoate, is an organic compound with the molecular formula C15H12O4. It is a derivative of salicylic acid and is commonly used in various applications due to its unique chemical properties. The compound is known for its pleasant fragrance and is often used in the formulation of perfumes and cosmetics .

Scientific Research Applications

Methyl benzoylsalicylate has a wide range of applications in scientific research:

Safety and Hazards

Methyl benzoylsalicylate should be handled with care. Exposure can be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzoylsalicylate can be synthesized through the esterification of salicylic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction involves heating the mixture to reflux, typically at temperatures around 90-100°C, for several hours. The reaction mixture is then cooled, neutralized, and purified through distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl benzoylsalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Methyl benzoylsalicylate is often compared with other salicylate derivatives such as:

    Methyl salicylate:

    Salicylic acid: Known for its use in acne treatment and as a keratolytic agent.

Uniqueness

This compound stands out due to its unique combination of fragrance and potential therapeutic properties. Its ability to act as both a fragrance ingredient and a potential therapeutic agent makes it a versatile compound in various applications .

Properties

IUPAC Name

methyl 2-benzoyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)12-9-5-6-10-13(12)19-14(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRPYBIGSSNAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301247
Record name Benzosalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-60-6
Record name Methyl benzoylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610606
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Record name Benzosalin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142011
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Record name Benzosalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL BENZOYLSALICYLATE
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Record name METHYL BENZOYLSALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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